molecular formula C9H12NO2S- B12331130 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B12331130
M. Wt: 198.26 g/mol
InChI Key: QEMIYJXWWQRCRT-UHFFFAOYSA-M
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Description

5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate: is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Using thioamides and α-haloketones under acidic or basic conditions to form the thiazole ring.

    Substitution Reactions: Introducing tert-butyl and methyl groups through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazole ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound’s thiazole ring can be used in bioconjugation reactions, linking biomolecules for various biological studies.

Medicine:

    Drug Development: Thiazole derivatives, including 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    Thiazole: The parent compound, which shares the core thiazole ring structure.

    4-Methylthiazole: Similar in structure but lacks the tert-butyl group.

    2-Aminothiazole: Contains an amino group instead of the carboxylate group.

Uniqueness: 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C9H12NO2S-

Molecular Weight

198.26 g/mol

IUPAC Name

5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-5-6(9(2,3)4)13-7(10-5)8(11)12/h1-4H3,(H,11,12)/p-1

InChI Key

QEMIYJXWWQRCRT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C

Origin of Product

United States

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